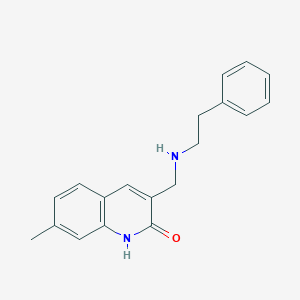![molecular formula C11H18N2O2 B3167349 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol CAS No. 919021-32-2](/img/structure/B3167349.png)
2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol
Vue d'ensemble
Description
2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol, more commonly known as 3-ABE, is an organic compound with a wide range of applications in the scientific and medical research fields. Its chemical structure consists of a benzyl group attached to an amino group, with an additional hydroxyethyl group and ethanol group. 3-ABE has become an important tool in the study of biochemical and physiological processes due to its ability to interact with a variety of biological molecules.
Applications De Recherche Scientifique
Synthesis and Complexation Behavior
The synthesis and characterization of unsymmetrical N-capped tripodal amines, including derivatives related to 2-[(3-amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol, have been reported. These compounds demonstrate diverse complexation behaviors with metal ions such as Cu(II), forming various mononuclear and dinuclear complexes. The length of the arm and the inter- and intramolecular interactions significantly influence the formation and structure of these complexes, highlighting the compound's potential in coordination chemistry and as ligands for metal ions. Such complexes are of interest for their potential applications in catalysis, material science, and as models for biological systems (Keypour et al., 2015).
Antihypoxic and Antimicrobial Activities
Derivatives of this compound have been explored for their biological activities. For example, compounds synthesized from reactions involving 2-(2-aminoethoxy)ethanol showed antihypoxic activity. This opens avenues for researching the potential therapeutic applications of these compounds in conditions associated with hypoxia (Gein et al., 2015). Additionally, similar compounds have demonstrated antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Gein et al., 2015).
Photophysical Properties and Photostability
Research into derivatives of this compound also includes the synthesis and photophysical characterization of compounds with potential applications as NIR probes. These studies are crucial for developing new materials for optical and bioimaging applications, where photostability and specific photophysical properties are required (Raju et al., 2016).
Propriétés
IUPAC Name |
2-[(3-aminophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c12-11-3-1-2-10(8-11)9-13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALZNSCFJHRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




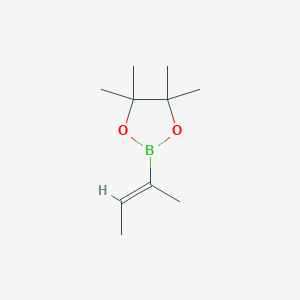
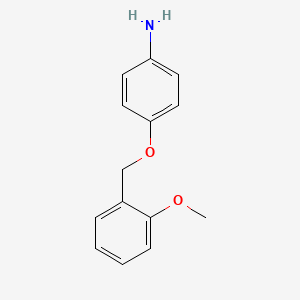
![5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3167308.png)
![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)
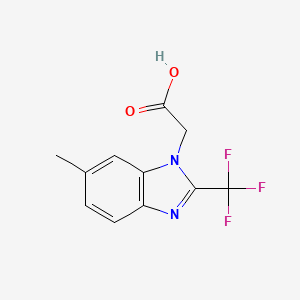
![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)
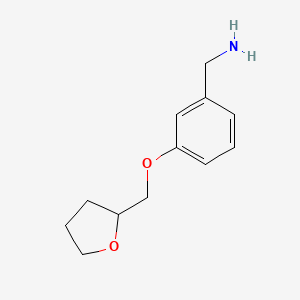

![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)
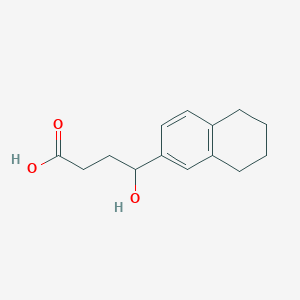
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)
